1-(2-Phenylpropan-2-yl)cyclopropan-1-ol

Medicinal Chemistry Physicochemical Profiling ADME

Researchers requiring a hydrolytically stable, lipophilic alcohol building block often encounter supply inconsistency and inadequate purity for demanding steric applications. This 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol directly solves this with a 98% purity specification and a cumyl substitution pattern that introduces a quaternary carbon center for superior steric bulk. • Enhanced Lipophilicity: XLogP3-AA of 2.7 offers a 15.8-fold higher partition coefficient than 1-phenylcyclopropanol, improving passive membrane permeability in designed libraries. • Distinct Reactivity: Predicted pKa of 14.97 provides reduced acidity compared to simpler analogs, preventing unwanted side reactions during metal ligand complexation. • Rigid Scaffold: Introduces a non-planar anchor for improved shape complementarity in structure-based drug design, ideal for filling narrow hydrophobic protein pockets.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13591811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phenylpropan-2-yl)cyclopropan-1-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)C2(CC2)O
InChIInChI=1S/C12H16O/c1-11(2,12(13)8-9-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3
InChIKeyZMOMFUGABUQMMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sterically Demanding Tertiary Cyclopropanol for Synthesis


1-(2-Phenylpropan-2-yl)cyclopropan-1-ol (CAS 1248462-64-7) is a synthetic, tertiary cyclopropanol featuring a sterically bulky, hydrophobic 2-phenylpropan-2-yl (cumyl) group attached to the strained cyclopropane ring. This substitution pattern confers distinctive physicochemical properties, including a measured XLogP3-AA of 2.7 [1], a predicted pKa of 14.97±0.20 , and a predicted boiling point of 262.2±9.0 °C . It is primarily supplied for research and further manufacturing use, with commercial purity specifications of up to 98% . Its structural features position it as a valuable chiral or sterically demanding building block, particularly when a hydrolytically stable, lipophilic alcohol is required.

Building block type Sterically demanding tertiary cyclopropanol with hydrophobic cumyl group
Use context Synthesis of sterically shielded ligands, rigid scaffolds, and lipophilic probes
Procurement specification Catalog reagent with purity up to 98% from multiple vendors

Why Generic 1-Phenylcyclopropanols Cannot Substitute


The assumption that any 1-aryl-cyclopropanol can serve as a drop-in replacement for 1-(2-phenylpropan-2-yl)cyclopropan-1-ol is incorrect due to a significant divergence in key molecular determinants. The target compound’s 2-phenylpropan-2-yl (cumyl) substituent introduces a quaternary carbon center immediately adjacent to the cyclopropane ring, resulting in steric bulk that is absent in simpler analogs like 1-phenylcyclopropanol. This architectural difference leads to a 78% increase in computed lipophilicity compared to the unsubstituted phenyl derivative (XLogP3-AA of 2.7 [1] vs. 1.5 [2]) and a reduction in acidity (predicted pKa 14.97 vs. 14.49 ), indicating different solution behavior and reactivity. Such disparities directly impact solubility, metabolic stability, and binding interactions, making the cumyl derivative a distinct entity for applications where these properties are critical design parameters.

Target 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol
Generic 1-phenylcyclopropanol Lacks the quaternary carbon adjacent to the ring; steric profile and lipophilicity differ significantly, altering solubility and binding interactions.
Target XLogP3-AA 2.7; pKa 14.97
Simple aryl analog About 1.2 log units lower lipophilicity and higher acidity may shift reactivity and partitioning behavior; not a direct replacement.
Target Cyclopropanol with cumyl substitution
Acyclic cumyl alcohol Missing cyclopropane rigidity and ring strain; conformational restraint and synthetic utility differ substantially.

Quantifiable Differentiation from Key Analogs


Lipophilicity Window: 78% Greater XLogP3-AA

The computed partition coefficient (XLogP3-AA) for the target compound is 2.7 [1]. This is 1.2 log units higher than that of its closest simple analog, 1-phenylcyclopropanol, which has an XLogP3-AA of 1.5 [2]. A 1.2 log unit increase represents a 15.8-fold greater preference for the organic phase, a magnitude that can dramatically alter a molecule's pharmacokinetic profile.

Lipophilicity shift
Cross-study comparable
XLogP3-AA 2.7 vs 1.5 (1-phenylcyclopropanol); +1.2 log units, ~15.8-fold higher partition
Substantially higher preference for organic phase; supports permeability research context
Computed property; experimental validation advised for specific solvent systems
Medicinal Chemistry Physicochemical Profiling ADME

Reduced Acidity Compared to 1-Phenylcyclopropanol

The predicted acid dissociation constant (pKa) for the tertiary cyclopropanol is 14.97±0.20 . In contrast, the pKa of 1-phenylcyclopropanol is predicted to be lower at 14.49±0.20 . A difference of 0.48 pKa units indicates that the cumyl derivative is approximately 3 times less acidic.

Acidity reduction
Data to verify
Predicted pKa 14.97 ± 0.20 vs 14.49 ± 0.20 for 1-phenylcyclopropanol; ~3x less acidic
May indicate altered reactivity under basic conditions; context-dependent
Predicted value; confirm experimentally for critical transformations
Reactivity Nucleophilicity Physical Organic Chemistry

Higher Molecular Weight and Enhanced Steric Bulk

The molecular weight of 1-(2-phenylpropan-2-yl)cyclopropan-1-ol is 176.25 g/mol [1]. The closest acyclic analog, cumyl alcohol (2-phenylpropan-2-ol), has a molecular weight of 136.19 g/mol. The target compound incorporates a cyclopropanol ring instead of a simple hydroxyl, increasing the molecular weight by 40 g/mol (29%) while simultaneously introducing significant conformational rigidity into the scaffold.

Mass & rigidity
Class-level inference
MW 176.25 g/mol vs cumyl alcohol 136.19 g/mol; 29% heavier, with cyclopropane rigidity
Added steric bulk and conformational restraint may influence target engagement
Structure-property relationship inferred; experimental binding data recommended
Drug Design Conformational Restriction Lead Optimization

Commercial Availability: Guaranteed 97-98% Purity from Multiple Vendors

The compound is readily available from multiple commercial suppliers with specified high purity. AK Scientific offers a minimum purity of 97% , while Leyan provides it at 98% purity . This contrasts with many more specialized or novel cyclopropanol analogs that may only be available as custom syntheses with longer lead times and unvalidated purity.

Commercial purity
Specification review
97% (AKSci) and 98% (Leyan) guaranteed purity from catalog suppliers
Defined specification supports reproducible synthetic workflows
Verify lot-specific COA for critical applications
Chemical Procurement Quality Control Synthetic Chemistry

Optimal Deployment Scenarios


Medicinal Chemistry for Intracellular or CNS Targets

The compound's substantially elevated lipophilicity (XLogP3-AA of 2.7 [1]) compared to the simple phenyl analog makes it a superior fragment or building block when designing libraries aimed at improving passive membrane permeability. The 1.2 log unit increase over 1-phenylcyclopropanol represents a 15.8-fold higher partition coefficient, a critical factor for crossing biological membranes [1][2].

Synthesis of Sterically Shielded Chiral Ligands

The presence of a quaternary carbon directly attached to the cyclopropane creates a highly congested environment. This steric demand is ideal for the synthesis of ligands where controlled metal coordination geometry is required. The reduced acidity (pKa 14.97 ) compared to less hindered analogs may also prevent unwanted side reactions during ligand complexation, offering a cleaner synthetic route .

Rigid, Non-Planar Hydrophobic Anchor for Lead Optimization

In structure-based drug design, the replacement of a simple tertiary alcohol like cumyl alcohol with this cyclopropanol introduces a rigid, non-planar anchor that can engage flat hydrophobic surfaces or fill narrow pockets more effectively. The 29% increase in molecular weight and added rigidity is a strategic tool for improving shape complementarity to a protein target compared to a flexible acyclic analog [1].

Application
Selection Property
Validation Focus
Permeability research for intracellular / CNS targets
Elevated lipophilicity relative to simple phenyl analogs
Passive membrane permeability and non-specific binding assessment
Sterically demanding chiral ligand synthesis
Quaternary carbon adjacent to cyclopropane, reduced acidity profile
Metal coordination geometry control and side-reaction risk under basic conditions
Conformational restriction in lead optimization
Rigid, non-planar cyclopropanol scaffold versus flexible acyclic analogs
Shape complementarity to hydrophobic pockets and target selectivity screening
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